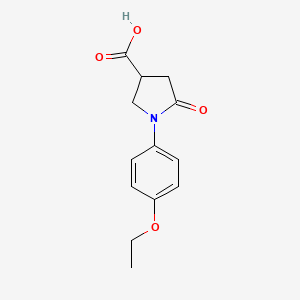

1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

説明

特性

IUPAC Name |

1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-18-11-5-3-10(4-6-11)14-8-9(13(16)17)7-12(14)15/h3-6,9H,2,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFRIZLJBPRXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387777 | |

| Record name | 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38160-04-2 | |

| Record name | 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of 4-Substituted Phenylacetic Acid Derivatives

A common synthetic route involves the initial formation of an intermediate from 4-substituted phenylacetic acid (e.g., 4-ethoxyphenylacetic acid) and an appropriate amine, followed by cyclization to form the 5-oxopyrrolidine ring. This method typically proceeds as follows:

Step 1: Reaction of 4-ethoxyphenylacetic acid with an amine under basic conditions (e.g., sodium hydroxide or potassium carbonate) to form an amide or related intermediate.

Step 2: Cyclization of the intermediate under reflux conditions to close the pyrrolidine ring, yielding 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

This approach is supported by analogous syntheses of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, where 4-methoxyphenylacetic acid was used as the starting material with similar reaction conditions.

Use of Itaconic Acid and Amino Derivatives

An alternative method involves the reaction of substituted anilines or acetamide derivatives with itaconic acid in aqueous reflux:

For example, 4-acetamidophenyl derivatives reacted with itaconic acid in water under reflux conditions to produce 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carboxylic acids.

This method allows for subsequent modifications, such as esterification or hydrazinolysis, facilitating the synthesis of various derivatives.

Though this method was demonstrated for acetamidophenyl derivatives, it can be adapted for 4-ethoxyphenyl analogues by substituting the starting amine accordingly.

Detailed Reaction Conditions and Purification

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amide formation | 4-ethoxyphenylacetic acid + amine, base (NaOH/K2CO3), reflux | Forms intermediate amide |

| 2 | Cyclization | Reflux in suitable solvent (e.g., water, alcohol) | Closes pyrrolidine ring |

| 3 | Esterification (optional) | Methanol + catalytic H2SO4, reflux | Converts acid to methyl ester for further reactions |

| 4 | Hydrazinolysis (optional) | Hydrazine monohydrate, toluene, reflux | Converts ester to hydrazide |

| 5 | Condensation with aldehydes | Aromatic aldehydes, aqueous propanol, acid catalyst | Forms hydrazones or azole derivatives |

| 6 | Deacetylation (if applicable) | Dilute HCl, reflux | Generates free amino group |

| 7 | Purification | Recrystallization, chromatography | Ensures product purity |

These steps are adapted from the synthesis of related 5-oxopyrrolidine derivatives and allow for structural diversification and optimization of biological activity.

Research Findings on Synthetic Efficiency and Yields

The initial cyclization step typically proceeds with moderate to high yields (50–90%), depending on the specific substituents and reaction conditions.

Subsequent modifications, such as esterification and hydrazinolysis, are efficient, often yielding products in the 70–98% range.

Condensation reactions to form hydrazones or azoles from hydrazide intermediates show variable yields (38–98%), influenced by the nature of the aldehyde or diketone used.

The presence of electron-donating groups like ethoxy on the phenyl ring can influence reaction rates and product stability, often enhancing yields and facilitating purification.

Analytical Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure, particularly to distinguish E/Z rotamers in hydrazone derivatives.

^1H NMR signals characteristic of the pyrrolidine ring, carboxylic acid, and ethoxy substituent are used to verify the substitution pattern.

^13C NMR provides confirmation of carbonyl carbons and aromatic carbons consistent with the ethoxyphenyl group.

Additional techniques such as mass spectrometry and infrared spectroscopy support molecular weight and functional group identification.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions: 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol or amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may possess significant anticancer properties. For instance, in vitro assays have demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid against several bacterial strains, including those resistant to conventional antibiotics. This suggests its potential utility in developing new antimicrobial therapies.

Antioxidant Activity

The compound has shown promising results in antioxidant assays, indicating its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage and could be beneficial in treating diseases associated with oxidative stress.

Applications in Research

The applications of this compound extend beyond direct therapeutic uses:

Chemical Biology

As a tool compound, it can be utilized in chemical biology for probing biological pathways and understanding enzyme mechanisms. Its structural features allow it to interact with various molecular targets.

Drug Development

Given its diverse biological activities, this compound serves as a lead structure for drug development. Modifications to its chemical structure can yield derivatives with enhanced efficacy and selectivity against specific diseases.

Case Studies

Several case studies have explored the applications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer properties on A549 lung cancer cells, showing significant cytotoxicity with an IC50 value indicating effective dose levels. |

| Study 2 | Evaluated antimicrobial activity against Gram-positive bacteria, demonstrating effectiveness against strains resistant to standard treatments. |

| Study 3 | Assessed antioxidant capacity using DPPH radical scavenging assays, revealing higher efficacy than common antioxidants like ascorbic acid. |

作用機序

The mechanism of action of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms.

類似化合物との比較

Structural Analogs and Substituent Effects

The biological activity of pyrrolidinone derivatives is highly dependent on substituents on the phenyl ring and modifications to the pyrrolidine core. Key analogs include:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Chloro (–Cl) and nitro (–NO₂) substituents enhance antioxidant activity by stabilizing radical intermediates. For example, 1-(5-chloro-2-hydroxyphenyl) derivatives exhibit DPPH scavenging 1.5× higher than ascorbic acid due to synergistic effects of –Cl and –OH .

- Electron-Donating Groups (EDGs): Ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups improve solubility but may reduce radical scavenging efficiency compared to EWGs.

- Heterocyclic Modifications: Derivatives with fused oxadiazole or triazole rings (e.g., compound 21 in ) show dual antioxidant and antimicrobial effects due to enhanced π-π stacking and hydrogen bonding .

Antioxidant Activity

Antioxidant efficacy is commonly evaluated via DPPH radical scavenging and reducing power assays:

Table 1: Antioxidant Activity of Selected Pyrrolidinone Derivatives

Findings:

- Chloro and hydroxyl substituents significantly enhance activity. For instance, compound 6 (1-(3-amino-5-chloro-2-hydroxyphenyl) analog) achieves an optical density (OD) of 1.675 in reducing power assays, outperforming ascorbic acid .

- Heterocyclic derivatives (e.g., oxadiazole-fused compound 21) demonstrate balanced radical scavenging and reducing power, attributed to sulfur atoms donating electrons .

- The ethoxyphenyl analog lacks direct activity data, suggesting a need for targeted assays to evaluate its efficacy.

Antimicrobial Activity

Pyrrolidinones with dichlorophenyl or triazole substituents exhibit antimicrobial effects:

Table 2: Antimicrobial Activity of Key Derivatives

Findings:

- Dichlorophenyl and triazole-modified derivatives disrupt bacterial membranes via hydrophobic interactions and enzyme inhibition .

生物活性

1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes diverse research findings to provide a comprehensive overview of its biological activity, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which contributes to its structural uniqueness and biological activity. The ethoxyphenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Ethoxy Group : The ethoxy group is introduced via alkylation techniques, enhancing the compound's solubility and biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated varying degrees of cytotoxicity against human lung adenocarcinoma (A549) cells.

| Compound | Viability (%) | p-value |

|---|---|---|

| Control (Cisplatin) | 19.7 | - |

| This compound | 63.4 | <0.05 |

| 3,5-Dichloro derivative | 21.2 | <0.0001 |

The presence of substituents such as the 3,5-dichloro group significantly enhances anticancer activity, reducing cell viability more effectively than the parent compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Screening against various strains, including Staphylococcus aureus and Klebsiella pneumoniae, revealed that certain derivatives showed promising antimicrobial activity.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | >128 µg/mL |

| Klebsiella pneumoniae | >128 µg/mL |

These results suggest that while the parent compound may not exhibit strong antimicrobial properties alone, modifications can enhance efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications:

- Ethoxy Group : Enhances lipophilicity and potential interaction with lipid membranes.

- Substituents on the Phenyl Ring : Variations such as halogen substitutions have been shown to improve anticancer activity significantly by altering the electronic properties of the molecule .

Case Studies

- Study on Anticancer Activity : A study involving various derivatives demonstrated that specific substitutions could lead to a substantial decrease in A549 cell viability, highlighting the importance of chemical modifications in enhancing therapeutic potential .

- Antimicrobial Screening : In another study, derivatives were screened against clinically relevant pathogens, revealing that while some compounds showed no activity at standard concentrations, others displayed significant inhibition against resistant strains .

Q & A

Q. Why do catalytic hydrogenation conditions vary across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。